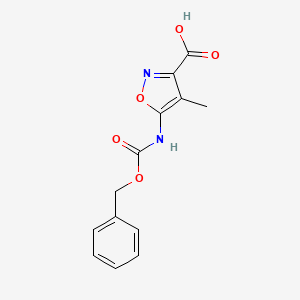

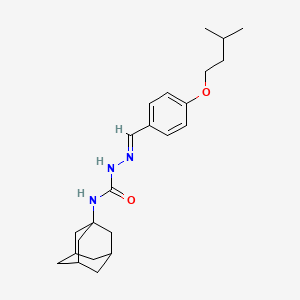

![molecular formula C26H27N3O3S2 B2979953 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683792-35-0](/img/structure/B2979953.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of 2-substituted benzothiazole derivatives has been established by Lima and co-workers . In their methodology, they used α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .Molecular Structure Analysis

The BTA nucleus is formed by the fusion of the thiazole ring with a benzene ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

BTA derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by BTA derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .Scientific Research Applications

Antibacterial Agents

Compounds with the benzothiazole moiety have been synthesized and evaluated for their antibacterial properties. They have shown variable activity against Gram-positive and Gram-negative bacterial strains. Specifically, certain derivatives have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM .

Anticonvulsant Properties

Benzothiazole derivatives have been designed and synthesized with the aim of evaluating their anticonvulsant activity. These compounds are important for the development of new treatments for epilepsy and other seizure-related disorders .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S2/c1-3-5-18-29(4-2)34(31,32)20-16-14-19(15-17-20)25(30)27-22-11-7-6-10-21(22)26-28-23-12-8-9-13-24(23)33-26/h6-17H,3-5,18H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUDOTJHQFQEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2979873.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide](/img/structure/B2979880.png)

![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)

![Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2979890.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2979891.png)

![3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979893.png)